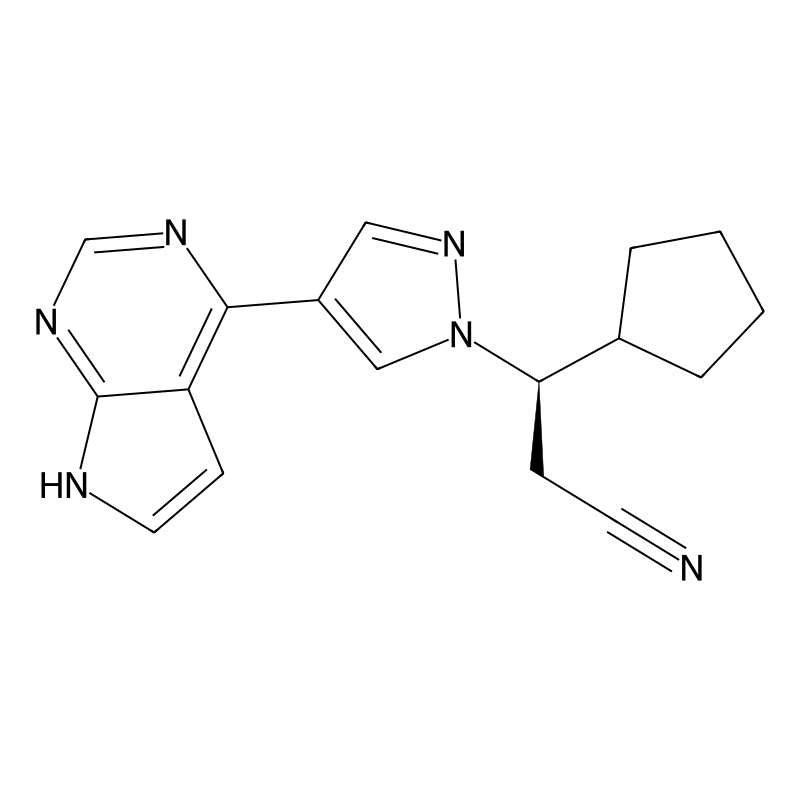

Ruxolitinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Ruxolitinib (CAS 941678-49-5) is a potent, orally bioavailable, and selective dual inhibitor of Janus kinases 1 and 2 (JAK1/JAK2) [1]. In its free base form, the compound presents as a white to off-white solid with a molecular weight of 306.37 g/mol. While the phosphate salt is the standard active pharmaceutical ingredient (API) in commercial aqueous and topical formulations, the free base is critical for specific procurement scenarios, including DMSO-based high-throughput screening, non-aqueous assay development, and as a foundational precursor for novel salt or prodrug synthesis [2]. It exhibits high solubility in organic solvents like DMSO (up to 33 mg/mL) but remains practically insoluble in water (estimated 25–50 µM), making solvent compatibility a primary decision factor for material selection.

Generic substitution among JAK inhibitors or between Ruxolitinib salt forms frequently leads to assay failure or formulation incompatibility [1]. Substituting Ruxolitinib with other in-class inhibitors like Tofacitinib alters the kinase selectivity profile, as Tofacitinib strongly inhibits JAK3, introducing off-target immunosuppressive variables in JAK2-driven myeloproliferative models [2]. Furthermore, substituting Ruxolitinib free base with Ruxolitinib phosphate in synthetic workflows introduces a phosphoric acid counterion that can interfere with stoichiometric calculations, novel co-crystal formation, or specific organic-phase reactions. Conversely, attempting to use the free base for in vivo aqueous dosing without proper cosolvents results in precipitation and erratic bioavailability, necessitating strict adherence to the appropriate form based on the target application .

References

- [1] Schwartz, D. M., et al. "JAK inhibition as a therapeutic strategy for immune and inflammatory diseases." Nature Reviews Drug Discovery 16.12 (2017): 843-862.

- [2] Quintás-Cardama, A., et al. "Preclinical characterization of the selective JAK1/2 inhibitor INCB018424." Blood 115.15 (2010): 3109-3117.

Aqueous vs. Organic Solubility for Assay and Formulation Design

The selection between Ruxolitinib free base and its phosphate salt is heavily dictated by their divergent solubility profiles. The free base demonstrates high solubility in DMSO (up to 33 mg/mL), making it highly suitable for in vitro cellular assays where DMSO is the standard vehicle . However, its aqueous solubility is extremely poor (estimated at 25–50 µM). In contrast, Ruxolitinib phosphate achieves an aqueous solubility of approximately 8 mg/mL (and up to 46 mg/mL at pH 2.5), which is required for in vivo dosing and aqueous formulations .

| Evidence Dimension | Aqueous Solubility |

| Target Compound Data | ~25-50 µM (Ruxolitinib Free Base) |

| Comparator Or Baseline | ~8 mg/mL (Ruxolitinib Phosphate) |

| Quantified Difference | >100-fold higher aqueous solubility for the phosphate salt |

| Conditions | Standard aqueous buffer vs. plain water at room temperature |

Buyers must procure the free base for DMSO-based in vitro assays and precise molar dosing, while the phosphate salt is mandatory for aqueous in vivo administration.

Kinase Selectivity Profile (JAK1/2 vs. JAK3)

Ruxolitinib provides a highly specific inhibition profile tailored for JAK1 and JAK2, which is critical for modeling myeloproliferative neoplasms. Biochemical assays demonstrate that Ruxolitinib inhibits JAK1 and JAK2 with IC50 values of 3.3 nM and 2.8 nM, respectively, while exhibiting a >130-fold selectivity over JAK3 (IC50 ~428 nM) [1]. In contrast, Tofacitinib, a frequently considered alternative, is a potent inhibitor of JAK3 (IC50 ~1.6 nM) alongside JAK1 [2].

| Evidence Dimension | JAK3 Inhibition (IC50) |

| Target Compound Data | ~428 nM (Ruxolitinib) |

| Comparator Or Baseline | ~1.6 nM (Tofacitinib) |

| Quantified Difference | ~267-fold lower affinity for JAK3 by Ruxolitinib |

| Conditions | In vitro biochemical kinase assay |

Procurement of Ruxolitinib is essential when researchers need to isolate JAK1/JAK2 pathways without triggering the broad immunosuppressive effects associated with JAK3 inhibition.

Precursor Suitability for Novel Salt and Prodrug Synthesis

For chemical synthesis and drug lifecycle management, the free base form of Ruxolitinib is the required starting material. The free base has a molecular weight of 306.37 g/mol and contains no counterions, allowing for precise stoichiometric control during the generation of novel proprietary salts, co-crystals, or prodrug derivatives [1]. Attempting to use the commercially prevalent phosphate salt (MW 404.36 g/mol) for these purposes requires an additional, yield-reducing desalting step to remove the phosphoric acid moiety before derivatization can occur [2].

| Evidence Dimension | Active Moiety Mass Fraction |

| Target Compound Data | 100% active moiety (Ruxolitinib Free Base) |

| Comparator Or Baseline | ~75.8% active moiety (Ruxolitinib Phosphate) |

| Quantified Difference | Absence of the 98 g/mol phosphoric acid counterion in the free base |

| Conditions | Synthetic chemistry workflows and stoichiometric calculations |

Procuring the free base eliminates the need for a desalting step, directly streamlining synthetic workflows for novel derivative generation.

Targeted Cellular Potency in JAK2V617F+ Models

Ruxolitinib demonstrates potent, mutation-specific cellular activity that makes it the benchmark standard for studying myeloproliferative diseases. In primary cultures, Ruxolitinib preferentially suppresses erythroid progenitor colony formation from polycythemia vera patients harboring the JAK2V617F mutation with an IC50 of 67 nM [1]. In contrast, its effect on cells from healthy donors requires significantly higher concentrations (IC50 > 400 nM), establishing a clear therapeutic window and selective targeting of the mutant pathway [1].

| Evidence Dimension | Erythroid Progenitor Colony Formation (IC50) |

| Target Compound Data | 67 nM (JAK2V617F+ patient cells) |

| Comparator Or Baseline | >400 nM (Healthy donor cells) |

| Quantified Difference | ~6-fold greater potency against JAK2V617F+ mutant cells |

| Conditions | Primary cell culture colony formation assay |

Validates the compound as the standard positive control and research tool for assays specifically targeting JAK2V617F-driven pathologies.

DMSO-Based High-Throughput in Vitro Screening

Due to its high solubility in DMSO (up to 33 mg/mL) and lack of a counterion, Ruxolitinib free base is the standard format for in vitro biochemical and cellular assays evaluating JAK1/JAK2 inhibition, ensuring precise molarity without counterion interference .

Synthesis of Novel API Salts and Co-Crystals

The free base serves as the essential, unencumbered precursor for medicinal chemists developing next-generation Ruxolitinib formulations, allowing direct reaction with novel acids without requiring a preliminary desalting step [1].

Myeloproliferative Neoplasm Disease Modeling

Ruxolitinib is the established benchmark compound for studying polycythemia vera and myelofibrosis in JAK2V617F+ cell models, owing to its >130-fold selectivity for JAK1/2 over JAK3, which prevents confounding immunosuppressive variables [2].

Purity

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Storage

UNII

Use and Manufacturing

Drug Indication

FDA Label

Opzelura is indicated for the treatment of non-segmental vitiligo with facial involvement in adults and adolescents from 12 years of age.

Myelofibrosis (MF)Jakavi is indicated for the treatment of disease related splenomegaly or symptoms in adult patients with primary myelofibrosis (also known as chronic idiopathic myelofibrosis), post polycythaemia vera myelofibrosis or post essential thrombocythaemia myelofibrosis. Polycythaemia vera (PV)Jakavi is indicated for the treatment of adult patients with polycythaemia vera who are resistant to or intolerant of hydroxyurea. Graft versus host disease (GvHD)Jakavi is indicated for the treatment of patients aged 12 years and older with acute graft versus host disease or chronic graft versus host disease who have inadequate response to corticosteroids or other systemic therapies (see section 5. 1).

Ruxolitinib is a janus-activated kinase inhibitor (JAK) that selectively inhibits the JAK1 and JAK2 protein kinases. It is an oral medication approved by the FDA to treat high-risk myelofibrosis, patients with polycythemia vera who are intolerant or resistant to hydroxyurea, and steroid-refractory acute graft-versus-host disease. In 2011, based on the results from both the COMFORT–I and COMFORT–II trials, the FDA approved ruxolitinib as a treatment for myelofibrosis. At the time, it was the only therapy approved for treating intermediate and high-risk myelofibrosis.

Livertox Summary

Drug Classes

Antineoplastic Agents

Therapeutic Uses

Jakafi is indicated for treatment of patients with polycythemia vera who have had an inadequate response to or are intolerant of hydroxyurea. /Included in US product label/

Jakafi is indicated for treatment of patients with intermediate or high-risk myelofibrosis, including primary myelofibrosis, post-polycythemia vera myelofibrosis and post-essential thrombocythemia myelofibrosis. /Included in US product label/

Ruxolitinib phosphate is used for the treatment of intermediate- or high-risk myelofibrosis, including primary myelofibrosis, post-polycythemia vera myelofibrosis, and post-essential thrombocythemia myelofibrosis. Ruxolitinib is designated an orphan drug by the US Food and Drug Administration (FDA) for use in the treatment of these conditions.

Ruxolitinib, a Janus kinase (JAK) 1 and 2 inhibitor, was shown to have a clinical benefit in patients with polycythemia vera in a phase 2 study. We conducted a phase 3 open-label study to evaluate the efficacy and safety of ruxolitinib versus standard therapy in patients with polycythemia vera who had an inadequate response to or had unacceptable side effects from hydroxyurea. We randomly assigned phlebotomy-dependent patients with splenomegaly, in a 1:1 ratio, to receive ruxolitinib (110 patients) or standard therapy (112 patients). The primary end point was both hematocrit control through week 32 and at least a 35% reduction in spleen volume at week 32, as assessed by means of imaging. The primary end point was achieved in 21% of the patients in the ruxolitinib group versus 1% of those in the standard-therapy group (P<0.001). Hematocrit control was achieved in 60% of patients receiving ruxolitinib and 20% of those receiving standard therapy; 38% and 1% of patients in the two groups, respectively, had at least a 35% reduction in spleen volume. A complete hematologic remission was achieved in 24% of patients in the ruxolitinib group and 9% of those in the standard-therapy group (P=0.003); 49% versus 5% had at least a 50% reduction in the total symptom score at week 32. In the ruxolitinib group, grade 3 or 4 anemia occurred in 2% of patients, and grade 3 or 4 thrombocytopenia occurred in 5%; the corresponding percentages in the standard-therapy group were 0% and 4%. Herpes zoster infection was reported in 6% of patients in the ruxolitinib group and 0% of those in the standard-therapy group (grade 1 or 2 in all cases). Thromboembolic events occurred in one patient receiving ruxolitinib and in six patients receiving standard therapy. In patients who had an inadequate response to or had unacceptable side effects from hydroxyurea, ruxolitinib was superior to standard therapy in controlling the hematocrit, reducing the spleen volume, and improving symptoms associated with polycythemia vera.

Pharmacology

Ruxolitinib is an orally bioavailable Janus-associated kinase (JAK) inhibitor with potential antineoplastic and immunomodulating activities. Ruxolitinib specifically binds to and inhibits protein tyrosine kinases JAK 1 and 2, which may lead to a reduction in inflammation and an inhibition of cellular proliferation. The JAK-STAT (signal transducer and activator of transcription) pathway plays a key role in the signaling of many cytokines and growth factors and is involved in cellular proliferation, growth, hematopoiesis, and the immune response; JAK kinases may be upregulated in inflammatory diseases, myeloproliferative disorders, and various malignancies.

ATC Code

L - Antineoplastic and immunomodulating agents

L01 - Antineoplastic agents

L01X - Other antineoplastic agents

L01XE - Protein kinase inhibitors

L01XE18 - Ruxolitini

Mechanism of Action

... By directly targeting both JAK1 and JAK2 through small-molecule inhibition, ruxolitinib elicits a reduction in splenomegaly and disease-related symptoms in patients with intermediate- or high-risk myelofibrosis while maintaining an acceptable toxicity profile and a low treatment-discontinuation rate.

Ruxolitinib phosphate, a selective inhibitor of Janus kinase (JAK) 1 and 2, is an antineoplastic agent. JAK1 and 2 mediate the signaling of cytokines and growth factors that are important for hematopoiesis and immune function. JAK signaling involves recruitment of signal transducers and activators of transcription (STAT) to cytokine receptors, activation, and subsequent localization of STATs to the nucleus leading to modulation of gene expression. Myelofibrosis is a myeloproliferative neoplasm known to be associated with dysregulated JAK1 and 2 signaling. Ruxolitinib demonstrated dose- and time-dependent inhibition of cytokine-induced phosphorylated STAT3 with maximal inhibition occurring 1-2 hours after single-dose administration (ranging from 5-200 mg) in healthy individuals at all dosage levels.

KEGG Target based Classification of Drugs

Non-receptor tyrosine kinases

JAK family

JAK1 [HSA:3716] [KO:K11217]

Vapor Pressure

Other CAS

Absorption Distribution and Excretion

Following oral administration of a single radiolabeled dose of ruxolitinib, the drug was mainly eliminated through metabolism. About 74% of the total dose was excreted in urine and 22% was excreted in feces, mostly in the form of hydroxyl and oxo metabolites of ruxolitinib. The unchanged parent drug accounted for less than 1% of the excreted total radioactivity.

The mean volume of distribution (%coefficient of variation) at steady-state is 72 L (29%) in patients with myelofibrosis and 75 L (23%) in patients with polycythemia vera. It is not known whether ruxolitinib crosses the blood-brain barrier.

Ruxolitinib clearance (% coefficient of variation) is 17.7 L/h in women and 22.1 L/h in men with myelofibrosis. Drug clearance was 12.7 L/h (42%) in patients with polycythemia vera and 11.9 L/h (43%) in patients with acute graft-versus-host disease.

Following oral administration, absorption of ruxolitinib is approximately 95%, and mean systemic bioavailability is estimated to be about 80%. Following oral administration of ruxolitinib, peak plasma concentrations are achieved within 1-2 hours. ... Following administration of a single oral dose of radiolabeled ruxolitinib in healthy individuals, elimination was predominantly through metabolism with 74 and 22% of radioactivity excreted in urine and feces, respectively. Unchanged drug accounted for less than 1% of the excreted total radioactivity.

Metabolism Metabolites

Cytochrome P-450 (CYP) isoenzyme 3A4 is the major enzyme responsible for metabolism of ruxolitinib. Two major active metabolites were identified in the plasma of healthy individuals; all active metabolites contribute 18% of the overall pharmacodynamic activity of ruxolitinib.

Ruxolitinib is metabolized mainly by cytochrome P-450 (CYP) isoenzyme 3A4.

Associated Chemicals

Wikipedia

Drug Warnings

Patients should be assessed for the risk of developing serious bacterial, mycobacterial, fungal, and viral infections. Active serious infections should have resolved prior to initiating therapy with ruxolitinib. Clinicians should carefully observe patients receiving ruxolitinib for signs and symptoms of infection and should promptly initiate appropriate treatment.

Herpes zoster infection occurred in 1.9% of patients receiving ruxolitinib in a clinical study. Clinicians should inform patients about the early signs and symptoms of herpes zoster and advise patients to seek treatment as soon as possible for this condition.

Following interruption or discontinuance of ruxolitinib therapy, symptoms of myelofibrosis generally return to pretreatment levels within approximately 1 week. Withdrawal manifestations, characterized by acute relapse of disease symptoms, accelerated splenomegaly, worsening of cytopenias, and occasional hemodynamic decompensation (including septic shock-like syndrome with severe hypoxia, hypotension, fever, and confusion), have been reported in some patients following discontinuance of ruxolitinib. Some experts recommend that ruxolitinib dosage should be tapered gradually over a 2-week period under close medical supervision.

For more Drug Warnings (Complete) data for RUXOLITINIB (9 total), please visit the HSDB record page.

Biological Half Life

The mean half-life of ruxolitinib following a single oral dose is approximately 3 hours, and the mean half-life of ruxolitinib and its metabolites is approximately 5.8 hours.

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category

Human drugs -> Rare disease (orphan)

Methods of Manufacturing

Preparation: J. D. Rogers et al., World Intellectual Property Organization patent 07070514; J. D. Rogers, S. Shepard, United States of America patent 7598257 (2007, 2009 both to Incyte).

Storage Conditions

Interactions

Concomitant administration of ruxolitinib (single 50-mg dose) with rifampin (600 mg once daily for 10 days) decreased ruxolitinib peak plasma concentrations and AUC by 32 and 61%, respectively. No dosage adjustment is recommended when ruxolitinib is administered with a CYP3A4 inducer.

Concomitant administration of ruxolitinib (single 10-mg dose) with erythromycin (500 mg twice daily for 4 days) increased ruxolitinib peak plasma concentrations and AUC by 8 and 27%, respectively. No dosage adjustment is recommended when ruxolitinib is administered with weak or moderate CYP3A4 inhibitors (e.g., erythromycin). In patients receiving a stable dosage of ruxolitinib, clinicians should use caution when initiating treatment with a moderate CYP3A4 inhibitor, especially in patients with low platelet counts.

Concomitant administration of ruxolitinib (single 10-mg dose) with ketoconazole (200 mg twice daily for 4 days) increased peak plasma concentrations and AUC of ruxolitinib by 33 and 91%, respectively. Half-life of ruxolitinib also was prolonged from 3.7 to 6 hours with concomitant use of ketoconazole. Dosage reduction is recommended when ruxolitinib is administered with potent CYP3A4 inhibitors (e.g., ketoconazole).

Concomitant use of ruxolitinib with potent inhibitors of CYP3A4 (e.g., boceprevir, clarithromycin, conivaptan, grapefruit juice, indinavir, itraconazole, ketoconazole, lopinavir/ritonavir, mibefradil [no longer commercially available in the US], nefazodone, nelfinavir, posaconazole, ritonavir, saquinavir, telaprevir, telithromycin, voriconazole) has resulted in increased peak plasma concentrations and area under the serum concentration-time curve (AUC) of ruxolitinib. Dosage reduction of ruxolitinib is recommended when the drug is used concomitantly with potent CYP3A4 inhibitors.

Stability Shelf Life

Dates

McNeil MB, Dennison D, Parish T. Mutations in MmpL3 alter membrane potential, hydrophobicity and antibiotic susceptibility in Mycobacterium smegmatis. Microbiology. 2017 Jul;163(7):1065-1070. doi: 10.1099/mic.0.000498. Epub 2017 Jul 21. PubMed PMID: 28703701.

Bailo R, Bhatt A, Aínsa JA. Lipid transport in Mycobacterium tuberculosis and its implications in virulence and drug development. Biochem Pharmacol. 2015 Aug 1;96(3):159-67. doi: 10.1016/j.bcp.2015.05.001. Epub 2015 May 16. Review. PubMed PMID: 25986884.

Zhang HY, Wang B, Sheng L, Li D, Zhang DF, Lin ZY, Lu Y, Li Y, Huang HH. Design and synthesis of novel benzimidazole derivatives as anti-tuberculosis agents. Yao Xue Xue Bao. 2014 May;49(5):644-51. PubMed PMID: 25151735.

Li W, Upadhyay A, Fontes FL, North EJ, Wang Y, Crans DC, Grzegorzewicz AE, Jones V, Franzblau SG, Lee RE, Crick DC, Jackson M. Novel insights into the mechanism of inhibition of MmpL3, a target of multiple pharmacophores in Mycobacterium tuberculosis. Antimicrob Agents Chemother. 2014 Nov;58(11):6413-23. doi: 10.1128/AAC.03229-14. Epub 2014 Aug 18. PubMed PMID: 25136022; PubMed Central PMCID: PMC4249373.

Cole ST. Infectious diseases: Transporter targeted in tuberculosis. Nat Chem Biol. 2012 Mar 16;8(4):326-7. doi: 10.1038/nchembio.918. PubMed PMID: 22426192.

Grzegorzewicz AE, Pham H, Gundi VA, Scherman MS, North EJ, Hess T, Jones V, Gruppo V, Born SE, Korduláková J, Chavadi SS, Morisseau C, Lenaerts AJ, Lee RE, McNeil MR, Jackson M. Inhibition of mycolic acid transport across the Mycobacterium tuberculosis plasma membrane. Nat Chem Biol. 2012 Feb 19;8(4):334-41. doi: 10.1038/nchembio.794. PubMed PMID: 22344175; PubMed Central PMCID: PMC3307863.

"Jakafi- ruxolitinib tablet". DailyMed. 26 February 2020. Archived from the original on 3 November 2020. Retrieved 16 November 2020.

"Opzelura- ruxolitinib cream". DailyMed. Archived from the original on 1 November 2021. Retrieved 31 October 2021.

"Jakavi EPAR". European Medicines Agency (EMA). Archived from the original on 12 November 2020. Retrieved 16 November 2020. Text was copied from this source which is © European Medicines Agency. Reproduction is authorized provided the source is acknowledged.

"Jakafi (ruxolitinib) dosing, indications, interactions, adverse effects, and more". Medscape Reference. WebMD. Archived from the original on 12 December 2018. Retrieved 16 February 2014.

Mesa RA, Yasothan U, Kirkpatrick P (February 2012). "Ruxolitinib". Nature Reviews. Drug Discovery. 11 (2): 103–4. doi:10.1038/nrd3652. PMID 22293561.

Harrison C, Mesa R, Ross D, Mead A, Keohane C, Gotlib J, Verstovsek S (October 2013). "Practical management of patients with myelofibrosis receiving ruxolitinib". Expert Review of Hematology. 6 (5): 511–23. doi:10.1586/17474086.2013.827413. PMC 8201600. PMID 24083419. S2CID 5470231.

Vannucchi AM, Kiladjian JJ, Griesshammer M, Masszi T, Durrant S, Passamonti F, et al. (January 2015). "Ruxolitinib versus standard therapy for the treatment of polycythemia vera". The New England Journal of Medicine. 372 (5): 426–35. doi:10.1056/NEJMoa1409002. PMC 4358820. PMID 25629741.

"FDA approves ruxolitinib for chronic graft-versus-host disease". U.S. Food and Drug Administration (FDA). 22 September 2021. Archived from the original on 23 September 2021. Retrieved 22 September 2021. Public Domain This article incorporates text from this source, which is in the public domain.

"EU Commission Approval" (Press release). Novartis. 5 May 2022. Archived from the original on 6 July 2022. Retrieved 5 July 2022.

Wysham NG, Sullivan DR, Allada G (May 2013). "An opportunistic infection associated with ruxolitinib, a novel janus kinase 1,2 inhibitor". Chest. 143 (5): 1478–1479. doi:10.1378/chest.12-1604. PMC 5991580. PMID 23648912.

Mesa RA (June 2010). "Ruxolitinib, a selective JAK1 and JAK2 inhibitor for the treatment of myeloproliferative neoplasms and psoriasis". IDrugs. 13 (6): 394–403. PMID 20506062.

Pardanani A, Tefferi A (March 2011). "Targeting myeloproliferative neoplasms with JAK inhibitors". Current Opinion in Hematology. 18 (2): 105–10. doi:10.1097/MOH.0b013e3283439964. PMID 21245760. S2CID 2059415.

Harrison C, Kiladjian JJ, Al-Ali HK, Gisslinger H, Waltzman R, Stalbovskaya V, et al. (March 2012). "JAK inhibition with ruxolitinib versus best available therapy for myelofibrosis". The New England Journal of Medicine. 366 (9): 787–98. doi:10.1056/NEJMoa1110556. hdl:2158/605459. PMID 22375970.

Verstovsek S, Mesa RA, Gotlib J, Levy RS, Gupta V, DiPersio JF, et al. (March 2012). "A double-blind, placebo-controlled trial of ruxolitinib for myelofibrosis". The New England Journal of Medicine. 366 (9): 799–807. doi:10.1056/NEJMoa1110557. PMC 4822164. PMID 22375971.

Tefferi A (March 2012). "Challenges facing JAK inhibitor therapy for myeloproliferative neoplasms". The New England Journal of Medicine. 366 (9): 844–6. doi:10.1056/NEJMe1115119. PMID 22375977.

ASCO Annual Meeting 2011: JAK Inhibitor Ruxolitinib Demonstrates Significant Clinical Benefit in Myelofibrosis Archived 21 November 2011 at the Wayback Machine

"Incyte Announces U.S. FDA Approval of Opzelura (ruxolitinib) Cream, a Topical JAK Inhibitor, for the Treatment of Atopic Dermatitis (AD)". Incyte. 21 September 2021. Archived from the original on 22 September 2021. Retrieved 21 September 2021 – via Business Wire.

"Incyte Announces U.S. FDA Approval of Opzelura (ruxolitinib) Cream for the Treatment of Vitiligo". Incyte. 19 July 2022. Archived from the original on 19 July 2022. Retrieved 19 July 2022 – via Business Wire.

"FDA Approves Incyte's Jakafi (ruxolitinib) for Patients with Myelofibrosis" (Press release). Incyte. Archived from the original on 24 June 2017. Retrieved 2 January 2012.

Kaminskas E (4 December 2014). "Supplemental FDA approval letter for Jakafi (ruxolitinib) tablets" (PDF). U.S. Food and Drug Administration. Archived (PDF) from the original on 11 April 2021. Retrieved 1 May 2016.

Falto-Aizpurua L, Choudhary S, Tosti A (December 2014). "Emerging treatments in alopecia". Expert Opinion on Emerging Drugs. 19 (4): 545–56. doi:10.1517/14728214.2014.974550. PMID 25330928. S2CID 21604470.

Clinical trial number NCT01431209 for "Ruxolitinib Phosphate (Oral JAK Inhibitor INCB18424) in Treating Patients With Relapsed or Refractory Diffuse Large B-Cell or Peripheral T-Cell Non-Hodgkin Lymphoma" at ClinicalTrials.gov

House DW (February 2016). "Incyte bags late-stage development of Jakafi for solid tumors; shares down 10% premarket". Seeking Alpha. Archived from the original on 10 October 2016. Retrieved 11 February 2016.

Xu M, Palmer AK, Ding H, Weivoda MM, Pirtskhalava T, White TA, et al. (December 2015). "Targeting senescent cells enhances adipogenesis and metabolic function in old age". eLife. 4: e12997. doi:10.7554/eLife.12997. PMC 4758946. PMID 26687007.

Clinical trial number NCT03610971 for "Treatment Free Remission After Combination Therapy With Ruxolitinib Plus Tyrosine Kinase Inhibitors" at ClinicalTrials.gov

Explore Compound Types